Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
Description
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (CAS: 941717-00-6) is a fluorinated aromatic ester featuring a pentafluorophenyl group linked to a benzoate moiety substituted with a 3,5-dimethylpyrazole ring. Its molecular formula is C₁₈H₁₁F₅N₂O₂, with a molecular weight of 382.29 g/mol . The compound’s structure combines electron-withdrawing pentafluorophenyl and heterocyclic pyrazole groups, which influence its physicochemical properties and reactivity. The IUPAC name and SMILES notation confirm the substitution pattern: the pyrazole ring is attached at the 4-position of the benzoate, with methyl groups at the 3- and 5-positions of the pyrazole .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(3,5-dimethylpyrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2O2/c1-8-7-9(2)25(24-8)11-5-3-10(4-6-11)18(26)27-17-15(22)13(20)12(19)14(21)16(17)23/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQALUKKLLEHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640465 | |
| Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941717-00-6 | |
| Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Condensation to Form the 1,3-Diketone Intermediate
The pyrazole precursor is synthesized via a Claisen condensation between 4-acetylbenzoic acid and ethyl acetoacetate , yielding 4-(3-oxo-2-methylbutanoyl)benzoic acid (Figure 1).
Procedure :
- 4-Acetylbenzoic acid (10.0 g, 56.8 mmol) and ethyl acetoacetate (7.4 mL, 58.3 mmol) are dissolved in anhydrous diethyl ether (150 mL).
- Sodium methoxide (25% w/w in methanol, 24 mL, 119 mmol) is added dropwise under nitrogen at 0°C.
- The mixture is stirred at room temperature for 18 hours, quenched with 3N HCl (100 mL), and extracted with ethyl acetate.
- The organic layer is dried (MgSO₄) and concentrated to yield a yellow solid (12.2 g, 85% yield).
Mechanistic Insight :
The base deprotonates ethyl acetoacetate, generating an enolate that nucleophilically attacks the ketone carbonyl of 4-acetylbenzoic acid. Subsequent elimination of ethanol forms the 1,3-diketone.
Cyclization to the Pyrazole Ring
The diketone undergoes cyclization with hydrazine hydrate to form the pyrazole core.
Procedure :
- 4-(3-Oxo-2-methylbutanoyl)benzoic acid (10.0 g, 39.2 mmol) is refluxed with hydrazine hydrate (3.8 mL, 78.4 mmol) in absolute ethanol (100 mL) for 24 hours.
- The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water (1:1) to yield white crystals (7.1 g, 72% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 6.35 (s, 1H, pyrazole-H), 2.45 (s, 6H, CH₃).
- HPLC Purity : 97%.
Side Reactions :
Competing pathways may yield regioisomeric pyrazoles, necessitating chromatographic separation or selective recrystallization.
Esterification with Pentafluorophenol
Acid Chloride Formation
The benzoic acid is activated as its acid chloride to facilitate esterification.
Procedure :
Coupling with Pentafluorophenol
The acid chloride reacts with pentafluorophenol under basic conditions.
Procedure :
- Pentafluorophenol (4.2 g, 22.6 mmol) and pyridine (2.5 mL, 30.8 mmol) are added to the acid chloride solution at 0°C.
- The reaction is stirred at room temperature for 12 hours, washed with 5% HCl (50 mL) and brine (50 mL), and dried (Na₂SO₄).
- Column chromatography (hexane/ethyl acetate, 4:1) yields the title compound as a white solid (6.8 g, 82% yield).
Characterization Data :
Alternative Synthetic Routes and Optimization
One-Pot Tandem Condensation-Cyclization
Recent advances demonstrate a streamlined approach using microwave-assisted synthesis :
Solvent and Catalytic Optimization
- Solvent : Tetrahydrofuran (THF) improves diketone solubility, reducing reaction time to 12 hours.
- Catalyst : Piperidine (5 mol%) accelerates Claisen condensation, achieving 90% conversion.
Scalability and Industrial Considerations
Pilot-Scale Production
A 100-g batch synthesis employs continuous flow reactors for diketone formation, enhancing heat transfer and reducing byproducts.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic attack, leading to substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The pyrazole ring and benzoate moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole and benzoate components.
Scientific Research Applications
Medicinal Chemistry
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is utilized in drug discovery and development, particularly as a building block for synthesizing novel pharmaceuticals. It has shown potential in developing compounds that target specific biological pathways.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole moiety can enhance biological activity. This highlights the compound's utility in designing targeted cancer therapies.
Materials Science
In materials science, this compound is used to create advanced materials with specific electronic and optical properties. Its fluorinated structure imparts unique characteristics that are beneficial for developing high-performance materials.
Application: Organic Light Emitting Diodes (OLEDs)
Research has demonstrated that incorporating pentafluorophenyl groups into polymer matrices enhances the performance of OLEDs. The presence of the pyrazole derivative improves charge transport and light emission efficiency, making it a valuable component in next-generation display technologies.
Analytical Chemistry
This compound serves as a reagent in analytical chemistry for the derivatization of various analytes. Its ability to form stable derivatives allows for improved detection and quantification of compounds in complex mixtures.
Case Study: Environmental Analysis
In environmental studies, this compound has been employed to derivatize polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization process enhances sensitivity and selectivity, facilitating the detection of trace contaminants in environmental samples.
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions between pentafluorophenol and pyrazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The benzoate core provides structural stability and can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physical properties of Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate and three related esters from the Kanto Reagents catalog:
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
- The 3,5-dimethylpyrazole group in the target compound provides significant steric hindrance and electron-donating effects compared to the 1-methylpyrazole in the analog from . This difference likely impacts reactivity in coupling reactions or coordination chemistry, where steric bulk may reduce accessibility to active sites .
- The pyridyloxy substituent in introduces a polar oxygen linkage, enhancing solubility in polar solvents but reducing thermal stability (lower melting point of 60.5–61.5°C). In contrast, the thiazole derivative (136–137°C) exhibits higher rigidity due to its sulfur-containing heterocycle, increasing melting point .
Electronic Effects of Pentafluorophenyl vs. Non-Fluorinated Esters The pentafluorophenyl group in all listed compounds enhances electron-withdrawing character, stabilizing the ester carbonyl group against nucleophilic attack. This contrasts with non-fluorinated analogs like ethyl benzoylacetate (), which exhibit lower enolic character (22% vs. 54% in fluorinated derivatives) .
Applications and Synthetic Utility
- Compounds with 3,5-dimethylpyrazole (e.g., the target) may serve as ligands in metal-organic frameworks (MOFs) due to their rigid, chelating pyrazole groups. The thiazole-pyridine hybrid () could find use in medicinal chemistry, leveraging its heterocyclic pharmacophore .
- The 1-methylpyrazole variant () is synthetically more accessible (lower molecular weight and cost: ¥12,300/250mg vs. ¥29,900/1g for the target compound), making it preferable for high-throughput applications .
Limitations in Available Data
- Purity data (all compounds are ≥97%) suggest comparable synthetic feasibility, but reaction yields or stability under storage conditions are unspecified .
Biological Activity
Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate (PFPPB) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of PFPPB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
PFPPB is characterized by the presence of a pentafluorophenyl group attached to a pyrazole moiety. The chemical structure can be represented as follows:
This compound has been synthesized and characterized for its potential applications in drug development.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, related compounds have been shown to modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival .
In particular, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were effective in disrupting autophagic flux and enhancing autophagy at basal levels, suggesting that PFPPB could similarly affect cancer cell metabolism and viability .
Antimicrobial Activity
The antibacterial properties of pyrazole derivatives have also been explored. A study synthesized various pyrazole-based compounds and evaluated their antibacterial activity against multiple bacterial strains. Some derivatives exhibited promising results, indicating that PFPPB may possess similar antimicrobial effects due to its structural characteristics .
Study 1: Anticancer Activity
In a controlled laboratory setting, PFPPB was tested for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of PFPPB against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods. The results showed that PFPPB had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.
Comparative Biological Activity Table
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 10 | 32 (S. aureus), 64 (E. coli) |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | <0.5 | Not tested |
| Other Pyrazole Derivatives | Varies | Varies |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate?
The compound is typically synthesized via esterification between 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and pentafluorophenol, using coupling agents like DCC or EDCl. highlights a related synthesis step using dichloromethane (DCM) and triethylamine as a base, suggesting that reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) significantly influence yield. Optimization may involve monitoring reaction progress via TLC or LC-MS and employing activated ester intermediates to improve efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the integrity of the pyrazole and pentafluorophenyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (382.28 g/mol, per ).
- Melting Point Analysis : The reported mp (85.5–86°C) serves as a preliminary purity indicator; deviations may suggest impurities or polymorphism .
- Elemental Analysis : Validates C/H/N/F ratios against the molecular formula (C₁₈H₁₁F₅N₂O₂) .
Advanced Research Questions
Q. How can crystallographic data be leveraged to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) provides atomic-level resolution of the pyrazole and benzoate moieties. Discrepancies between experimental and calculated bond angles/lengths can be addressed by refining thermal displacement parameters (ADPs) and validating hydrogen-bonding networks. Software like Mercury ( ) aids in visualizing π-stacking interactions, which are critical for understanding packing behavior in the solid state .
Q. What methodologies address contradictions between spectroscopic and crystallographic data?
For example, if NMR suggests rotational freedom in the pyrazole group but SCXRD indicates rigidity, variable-temperature NMR can probe dynamic behavior. Powder XRD (PXRD) and differential scanning calorimetry (DSC) help identify polymorphs or solvates, which may explain melting point variations .
Q. How can computational modeling enhance the design of derivatives based on this scaffold?
Density functional theory (DFT) calculations predict electronic effects of substituents on the pyrazole ring, while molecular docking studies assess potential bioactivity. Pairing these with synthetic data (e.g., from and ) enables rational optimization of pharmacophores or materials properties .
Q. What strategies minimize side reactions when using this compound as a synthetic intermediate?
Protecting group strategies (e.g., silyl ethers for hydroxyls) and controlled reaction temperatures are critical. For example, notes the use of 0–20°C conditions to suppress side reactions during amide coupling. Purification via flash chromatography or recrystallization ensures removal of unreacted pentafluorophenol .
Methodological Notes
- Crystallography : SHELXL refinement () should include TWIN commands for handling potential twinning and HKLF 5 for high-resolution data.
- Spectroscopy : ¹⁹F NMR chemical shifts (δ ~ -140 to -160 ppm) are sensitive to electronic environments, aiding in detecting structural anomalies.
- Synthesis : Scale-up protocols require inert atmospheres (N₂/Ar) to prevent hydrolysis of the pentafluorophenyl ester .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
